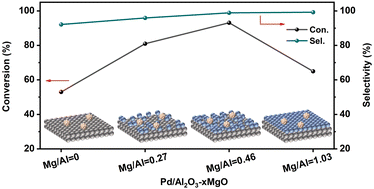The effect of MgO in Pd/Al2O3–MgO catalyst on a selective hydrogenation reaction†
Catalysis Science & Technology Pub Date: 2023-12-14 DOI: 10.1039/D3CY01086D
Abstract
Selective hydrogenation is a significantly important catalytic process in many industrial processes, where Pd-based catalysts are the most commonly used. Herein, the surface properties of γ-Al2O3 were modified by the layered flower-like architectures of alkaline MgO using a simple hydrothermal method. Then, a series of Pd/Al2O3–MgO catalysts were prepared by an incipient wetness impregnation method for the selective hydrogenation of isoprene. The results showed that the Pd/Al2O3–0.12MgO catalyst exhibited superior catalytic performance with a high activity (93%) and high selectivity (99%) for the semi-hydrogenation products. Systematic studies have demonstrated that the support effect plays an important role in dispersing and stabilizing palladium particles. The reasons for the improved catalytic performance were attributed to the high dispersion of Pd nanoparticles, the changed electronic structure of Pd, and the strong interaction between Pd nanoparticles and supports. This work opens a simple route to regulate the electronic properties of active metal sites via support modification for selective hydrogenation reactions.


Recommended Literature
- [1] New-fangled sources of cellulose extraction: comparative study of the effectiveness of Cissus latifolia and Ficus benghalensis cellulose as a filler
- [2] First series of mixed (PIII, SeIV)-heteroatomoriented rare-earth-embedded polyoxotungstates containing distinct building blocks†
- [3] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [4] Front cover
- [5] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [6] Size dependence of gold clusters with precise numbers of atoms in aerobic oxidation of d-glucose†
- [7] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [8] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†
- [9] Controllable MXene nano-sheet/Au nanostructure architectures for the ultra-sensitive molecule Raman detection†
- [10] Proton-conducting electrolyte film of double-decker-shaped polyhedral silsesquioxane containing covalently bonded phosphonic acid groups†

Journal Name:Catalysis Science & Technology
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 169555-93-5
-
CAS no.: 178064-02-3
-
CAS no.: 1467-16-9









